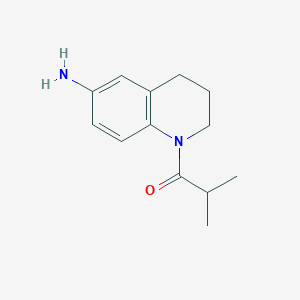

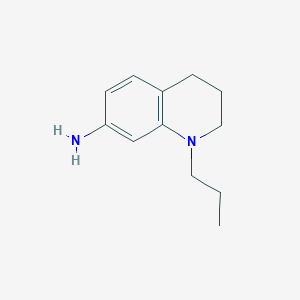

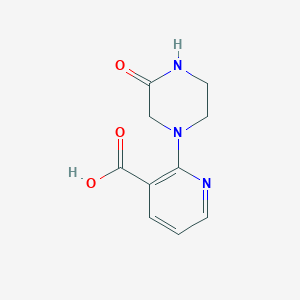

N-(3-Aminophenyl)-3-isobutoxybenzamide

説明

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, stability, reactivity, etc.科学的研究の応用

Mass Spectrometry

- Field : Analytical Chemistry

- Application : The compound is used in the study of fragmentation of protonated N-(3-Aminophenyl)benzamide and its derivatives in gas phase .

- Method : The study involves collision-induced dissociation tandem mass spectrometry experiments . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level were also used .

- Results : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange .

Nonlinear Optics

- Field : Photonics and Optoelectronics

- Application : The compound, also known as Quinolinecarboxamide Chalcone (QCC), is synthesized and studied for its linear and third-order nonlinear optical (TNLO) properties .

- Method : The synthesis involves aldol condensation and carboxamide formation method. The organic sample QCC was examined by FT-IR, 1H NMR, 13C NMR and mass spectroscopic techniques .

- Results : The nonlinear refractive index (n2) of QCC was attributed to negative nonlinearity due to self-defocusing effect, and nonlinear absorption coefficient (β) indicates the behaviors of saturable absorption (SA) and reverse saturable absorption (RSA) .

Polymer Research

- Field : Polymer Science

- Application : The compound is used in the preparation and characterization of aromatic polyimides .

- Method : The synthesis involves the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) with different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .

- Results : The obtained polyimides were soluble in various solvents and exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .

Fiber Synthesis

- Field : Material Science

- Application : The compound is used in the synthesis of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .

- Method : The synthesis involves incorporating the bis(4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain followed by dry-jet wet spinning .

- Results : The PI fiber containing 40% DAPOPPO showed lower mass loss compared to those containing 0% and 20% DAPOPPO .

Synthesis of Paracetamol

- Field : Pharmaceutical Chemistry

- Application : The compound is used in the synthesis of paracetamol .

- Method : The synthesis involves the conversion of nitriles to acetanilide and N-arylamides .

- Results : The protocol for the preparation of paracetamol from 4-cyanophenol is described .

Polyimide Aerogels

- Field : Material Science

- Application : The compound is used in the synthesis of rigid and thermostable polyimide aerogels .

- Method : The synthesis involves 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), pyromellitic dianhydride (PMDA) and 4,4′-diaminodiphenyl ether (4,4′-ODA) through a chemical imidization method .

- Results : The aerogels have tunable densities ranging from 0.09 to 0.32 g/cm³, and the specific surface areas between 198 and 340 m²/g . They exhibit excellent thermal stability, making them ideal insulation materials for aerospace and other applications .

Sensor Development

- Field : Biotechnology

- Application : Molecularly imprinted polymers (MIPs), a biomimetic artificial receptor system inspired by the human body’s antibody-antigen reactions, have gained significant attraction in the area of sensor development applications .

- Method : The synthesis involves the precise binding of the analytes of choice .

- Results : MIPs are found to enhance the sensitivity and specificity of typical optical and electrochemical sensors severalfold .

Safety And Hazards

This involves studying the toxicity, environmental impact, handling precautions, and disposal methods associated with the compound.

将来の方向性

This involves discussing potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its drawbacks.

For a specific compound, these analyses would require extensive literature search and possibly laboratory experiments. If you have a different compound or a more specific question about a certain aspect of the compound, feel free to ask!

特性

IUPAC Name |

N-(3-aminophenyl)-3-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-8-3-5-13(9-16)17(20)19-15-7-4-6-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQYUQUWAGSWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-3-isobutoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

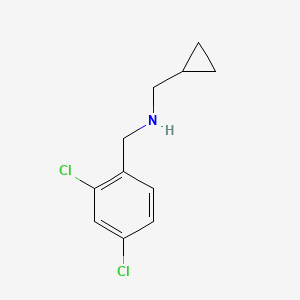

![{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1385779.png)

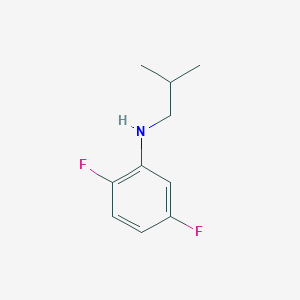

![(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1385783.png)

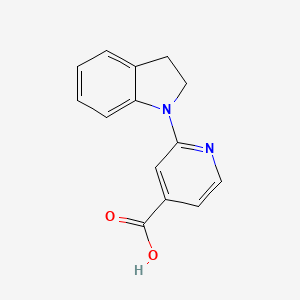

![2-[Butyl(methyl)amino]nicotinic acid](/img/structure/B1385795.png)